molecular formula C18H16OSe B15165460 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene CAS No. 192818-68-1

5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene

Cat. No.: B15165460
CAS No.: 192818-68-1
M. Wt: 327.3 g/mol
InChI Key: ZFIPUPBEKHGTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[320]hept-3-ene is a complex organic compound that features a unique bicyclic structure incorporating selenium

Preparation Methods

The synthesis of 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a furan derivative, and the dienophile is an olefinic or acetylenic compound containing selenium. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Chemical Reactions Analysis

5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to selenide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium center.

    Cyclization: The bicyclic structure allows for further cyclization reactions to form more complex polycyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with biological molecules. The pathways involved can include oxidative stress response, enzyme inhibition, and modulation of cellular signaling .

Comparison with Similar Compounds

Compared to other similar compounds, 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene stands out due to its unique incorporation of selenium in a bicyclic structure. Similar compounds include:

    7-Oxabicyclo[2.2.1]heptane: Lacks the selenium atom and has different reactivity and applications.

    6,6-Diphenyl-7-oxa-2-thiabicyclo[3.2.0]hept-3-ene: Contains sulfur instead of selenium, leading to different chemical properties and biological activities.

    5-Methyl-6,6-diphenyl-7-oxa-2-azabicyclo[3.2.0]hept-3-ene:

Properties

CAS No.

192818-68-1

Molecular Formula

C18H16OSe

Molecular Weight

327.3 g/mol

IUPAC Name

5-methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C18H16OSe/c1-17-12-13-20-16(17)19-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3

InChI Key

ZFIPUPBEKHGTGY-UHFFFAOYSA-N

Canonical SMILES

CC12C=C[Se]C1OC2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.